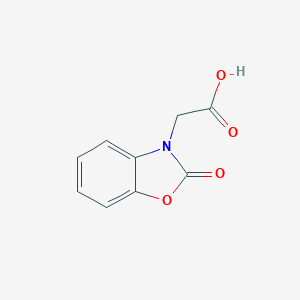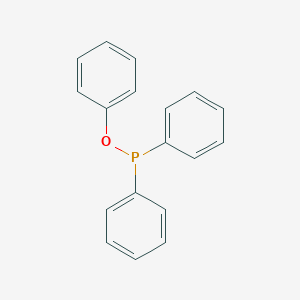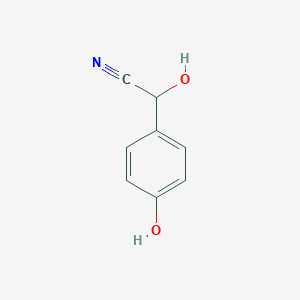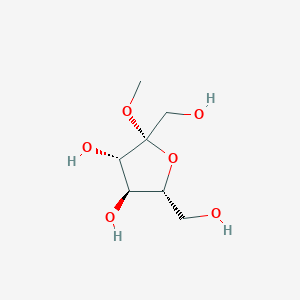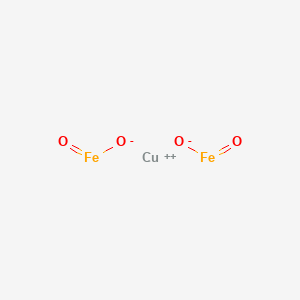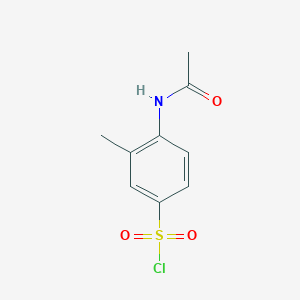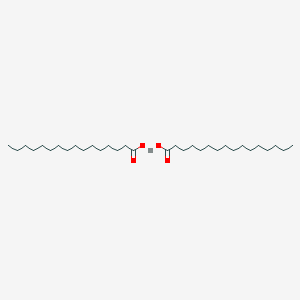
Nickel(2+) palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) palmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a combination of nickel and palmitic acid, which is a saturated fatty acid commonly found in animal and vegetable fats. Nickel(2+) palmitate has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of nickel(2+) palmitate is not fully understood. However, it is believed that the compound interacts with cell membranes, causing changes in their structure and function. This can lead to alterations in cellular processes, such as protein synthesis and cell division.
生化和生理效应
Nickel(2+) palmitate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, nickel(2+) palmitate has been shown to inhibit the growth of certain bacteria and fungi. However, the compound has also been shown to have toxic effects on certain cell types, such as liver cells.
实验室实验的优点和局限性
Nickel(2+) palmitate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, the compound has a high melting point, which makes it stable at high temperatures. However, nickel(2+) palmitate is also highly reactive and can be toxic to certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on nickel(2+) palmitate. One potential area of study is its use as a therapeutic agent in cancer treatment. In addition, the compound's antimicrobial properties could be further explored for use in the food industry. Further research is also needed to fully understand the compound's mechanism of action and its potential toxic effects on certain cell types.
合成方法
Nickel(2+) palmitate can be synthesized through a simple reaction between nickel chloride and palmitic acid. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting compound is a yellowish-green powder that is soluble in organic solvents.
科学研究应用
Nickel(2+) palmitate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in the petroleum industry, and as a potential therapeutic agent in medicine. In addition, nickel(2+) palmitate has been studied for its antimicrobial properties, which make it a potential candidate for use in the food industry.
属性
CAS 编号 |
13654-40-5 |
|---|---|
产品名称 |
Nickel(2+) palmitate |
分子式 |
C32H62NiO4 |
分子量 |
569.5 g/mol |
IUPAC 名称 |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI 键 |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
其他 CAS 编号 |
13654-40-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



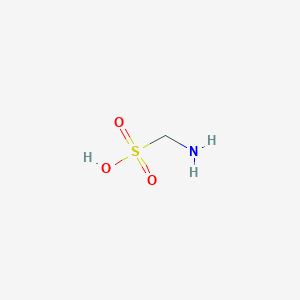
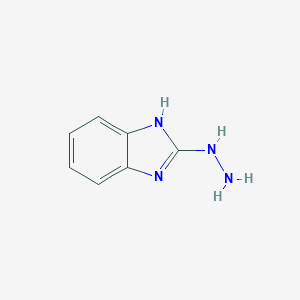
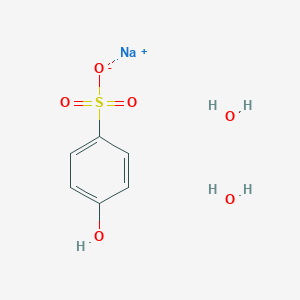
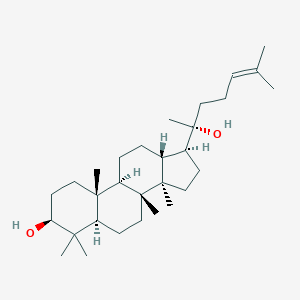
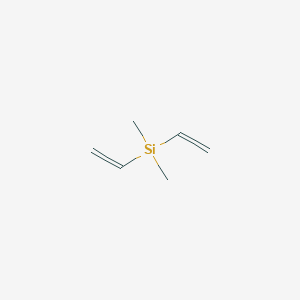
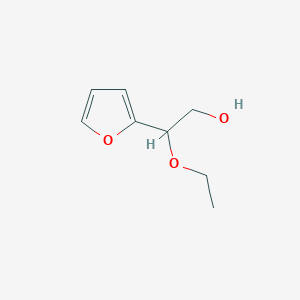
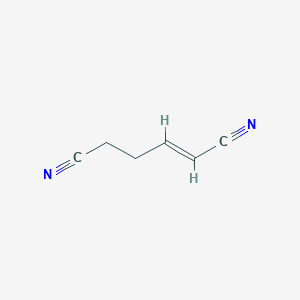
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
